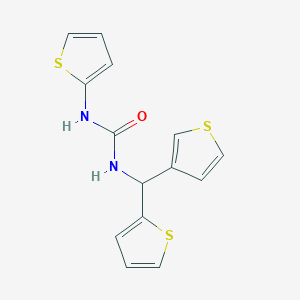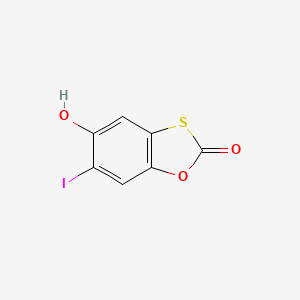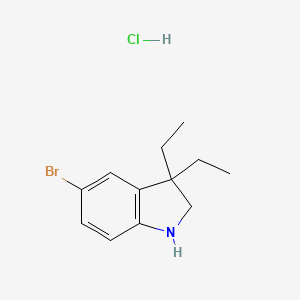
1-(Thiophen-2-yl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiophen-2-yl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.
Scientific Research Applications
Enzyme Inhibition and Biological Activity
Urea and thiourea derivatives have been explored for their biochemical activities, including enzyme inhibition. For instance, certain urea derivatives show significant activity as acetylcholinesterase inhibitors, highlighting their potential in treating diseases like Alzheimer's (Vidaluc et al., 1995). Other studies have focused on the synthesis and structure-activity relationships of urea derivatives as antagonists for specific receptors, suggesting their applicability in therapeutic drug development (Fotsch et al., 2001).
Material Science and Sensor Technology
In the realm of material science, urea derivatives have been employed as hydrogelators, with their properties being tunable by anions. This anion sensitivity affects the rheology and morphology of hydrogels, indicating their potential in creating responsive materials (Lloyd & Steed, 2011). Additionally, thiourea-based compounds have been used in anion sensing, exploiting their hydrogen bonding capabilities to detect important substrates, demonstrating their utility in analytical chemistry and biochemistry (Nishizawa et al., 1998).
Medicinal Chemistry
Research in medicinal chemistry has led to the discovery of urea derivatives with cytokinin-like activity, affecting cell division and differentiation. These findings underscore the synthetic compounds' roles in plant morphogenesis and potential in agricultural applications (Ricci & Bertoletti, 2009). Furthermore, urea and thiourea derivatives have been synthesized and evaluated for their anticancer activities, showcasing the diverse therapeutic potentials of these compounds (Mustafa, Perveen, & Khan, 2014).
Advanced Applications
Advances in urea- and thiourea-based metal complexes have been reported for their biological, sensor, optical, and corrosion inhibition studies. These complexes exhibit a broad range of applications from catalysis to environmental monitoring, illustrating the versatility of urea and thiourea derivatives in scientific research (Mohapatra et al., 2019).
properties
IUPAC Name |
1-thiophen-2-yl-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS3/c17-14(15-12-4-2-7-20-12)16-13(10-5-8-18-9-10)11-3-1-6-19-11/h1-9,13H,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTXXRIHWRHBFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2355125.png)
![[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2355126.png)
![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2355127.png)
![5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide](/img/structure/B2355128.png)
![1-Benzyl-1-azaspiro[4.5]decan-3-amine](/img/structure/B2355130.png)
![4-[(2-Hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B2355132.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2355136.png)
![(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355137.png)

![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)
![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2355141.png)